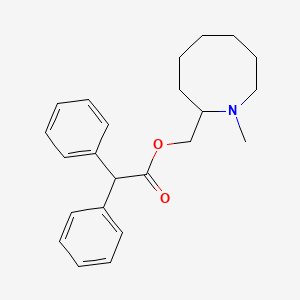
2,4,5-Tribromo-1-(chloromethyl)-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,5-Tribromo-1-(chloromethyl)-1H-imidazole is a halogenated imidazole derivative. Imidazoles are a class of heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. The presence of bromine and chlorine atoms in this compound makes it highly reactive and useful in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Tribromo-1-(chloromethyl)-1H-imidazole typically involves the bromination of imidazole. The process starts with the bromination of imidazole to form 2,4,5-tribromoimidazole. This intermediate is then subjected to N-alkylation using chloromethyl reagents such as chloromethyl ethyl ether in the presence of a base like triethylamine . The reaction conditions often involve solvents like benzene or dioxane and may require specific temperatures and reaction times to achieve optimal yields.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. The choice of solvents, reagents, and reaction conditions is optimized to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,5-Tribromo-1-(chloromethyl)-1H-imidazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using reagents like n-butyllithium.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Reagents like n-butyllithium and dimethyl sulfate are commonly used.
Oxidation and Reduction Reactions: Specific reagents and conditions for these reactions depend on the desired products and the nature of the substituents.
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, which can be further functionalized for specific applications.
Wissenschaftliche Forschungsanwendungen
2,4,5-Tribromo-1-(chloromethyl)-1H-imidazole has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of other halogenated imidazoles and quaternary salts.
Biology: Halogenated imidazoles exhibit insecticidal, parasiticidal, acaricidal, and herbicidal activities.
Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used as a fire-retardant agent and in the production of high-density ionic liquids.
Wirkmechanismus
The mechanism of action of 2,4,5-Tribromo-1-(chloromethyl)-1H-imidazole involves its interaction with various molecular targets. The halogen atoms in the compound can form halogen bonds with biological molecules, affecting their structure and function. The compound’s reactivity allows it to participate in various biochemical pathways, leading to its observed biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
2,4,5-Tribromo-1-(chloromethyl)-1H-imidazole is unique due to its specific halogenation pattern and the presence of a chloromethyl group. This combination of functional groups imparts distinct reactivity and properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
6595-57-9 |
|---|---|
Molekularformel |
C4H2Br3ClN2 |
Molekulargewicht |
353.24 g/mol |
IUPAC-Name |
2,4,5-tribromo-1-(chloromethyl)imidazole |
InChI |
InChI=1S/C4H2Br3ClN2/c5-2-3(6)10(1-8)4(7)9-2/h1H2 |
InChI-Schlüssel |
GLNKLGDFCWMYCO-UHFFFAOYSA-N |
Kanonische SMILES |
C(N1C(=C(N=C1Br)Br)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




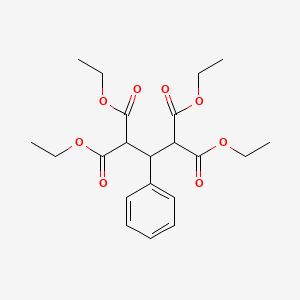


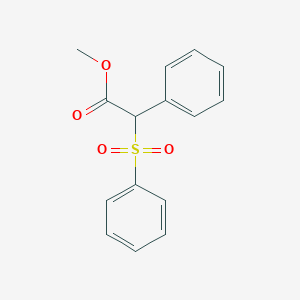

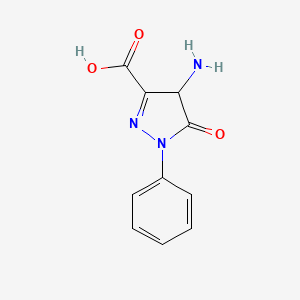

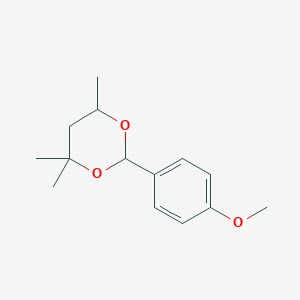
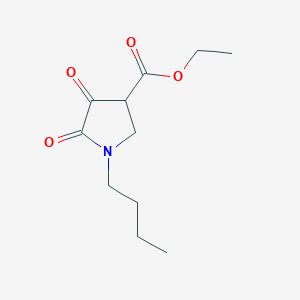
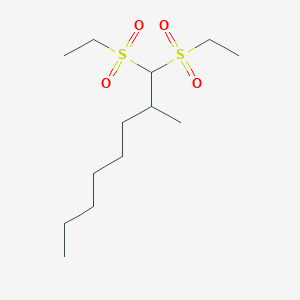
![S-[4-(dimethylcarbamoylsulfanyl)phenyl] N,N-dimethylcarbamothioate](/img/structure/B14725523.png)
